Benz(a)anthracen-11-ol
CAS No.: 63019-35-2
Cat. No.: VC19439706
Molecular Formula: C18H12O
Molecular Weight: 244.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63019-35-2 |
|---|---|
| Molecular Formula | C18H12O |
| Molecular Weight | 244.3 g/mol |
| IUPAC Name | benzo[a]anthracen-11-ol |
| Standard InChI | InChI=1S/C18H12O/c19-18-7-3-5-13-10-14-9-8-12-4-1-2-6-15(12)16(14)11-17(13)18/h1-11,19H |
| Standard InChI Key | WIYBWPFGIVMWSW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C=C4C(=C3)C=CC=C4O |
Introduction
Structural and Molecular Characteristics
Benz(a)anthracen-11-ol shares the core structure of benz[a]anthracene (C₁₈H₁₂), a four-fused-ring PAH with a molecular weight of 228.29 g/mol . The addition of a hydroxyl group at position 11 modifies its polarity and electronic configuration, influencing its solubility and interaction with biological systems. Key structural features include:
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Molecular formula: C₁₈H₁₂O
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Molecular weight: 244.29 g/mol (calculated from parent compound )
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IUPAC name: 11-Hydroxybenz[a]anthracene
The planar aromatic structure facilitates π-π stacking interactions, while the hydroxyl group introduces hydrogen-bonding capabilities, altering its environmental mobility and metabolic pathways .
Synthesis and Production
Industrial-Scale Challenges
Industrial production faces hurdles due to:
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Regioselectivity: Controlling hydroxyl group placement requires precise catalysts.
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Purification: Separation from positional isomers demands advanced chromatography .
Chemical Properties and Reactivity
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting point | ~250°C (estimated) | |
| LogP (octanol-water) | 5.1 (predicted) | |
| Aqueous solubility | <1 mg/L (low) |
Key Reactions
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Oxidation: The hydroxyl group can be oxidized to a ketone, forming benz(a)anthracen-11-one under strong oxidizing conditions .
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Electrophilic substitution: Reacts with halogens or nitrating agents at electron-rich positions (e.g., C5 or C6).
Biological Activity and Toxicological Profile
Metabolic Pathways
Microbial degradation studies reveal that Sphingobium strain KK22 metabolizes benz[a]anthracene into hydroxylated intermediates, including:
These pathways suggest that benz(a)anthracen-11-ol could arise via analogous enzymatic hydroxylation, though its specific role remains unconfirmed.
Environmental Impact and Biodegradation
Persistence and Mobility
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Soil adsorption: High logP values indicate strong binding to organic matter, limiting groundwater contamination .
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Photodegradation: Slow under natural sunlight due to aromatic stability .
Microbial Degradation
Key findings from Sphingobium strain KK22:
| Biodegradation Product | Pathway Implication |
|---|---|
| 3-(2-Carboxyvinyl)naphthalene-2-carboxylic acid | Linear kata oxidation |
| Salicylic acid | Terminal ring cleavage |
This strain achieves 80–90% degradation of benz[a]anthracene within 8 days, suggesting potential for bioremediation of hydroxylated derivatives .
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